4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide
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Overview
Description
4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with bromine and chlorine atoms, as well as a methoxybenzofuran moiety, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the bromine and chlorine substituents. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups replacing the halogens.
Scientific Research Applications
4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit inflammatory markers and protect cells from oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)benzamide (EBM): Another derivative with similar anti-inflammatory properties.
N-(4-bromo-phenyl)-2-chloro-benzamide: Shares structural similarities but differs in its specific substituents and applications.
Uniqueness
4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its methoxybenzofuran moiety, in particular, contributes to its potential therapeutic applications and differentiates it from other similar compounds.
Properties
IUPAC Name |
4-bromo-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO4/c1-29-18-4-2-3-17-19(26-23(28)14-5-9-15(24)10-6-14)22(30-21(17)18)20(27)13-7-11-16(25)12-8-13/h2-12H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCLWBKAFMSACP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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